Methyltriphenylphosphonium phenolate
Description
Contextualization within Organophosphorus Chemistry and Phosphonium (B103445) Salts
Organophosphorus chemistry is a broad field that investigates organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of phosphorus, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Within this domain, phosphonium salts represent a key class of phosphorus(V) compounds. wikipedia.org
Phosphonium salts are characterized by a central phosphorus atom bonded to four organic residues, resulting in a positively charged cation with a tetrahedral geometry. wikipedia.orgucla.edu They are typically represented by the general formula [PR₄⁺]X⁻, where R is an organic substituent (such as alkyl or aryl groups) and X⁻ is a counter-anion. wikipedia.org These salts are integral to various synthetic methodologies, most notably as precursors for Wittig reagents, which are fundamental in alkene synthesis. wikipedia.orgwikipedia.org The formation of phosphonium salts often involves the alkylation of organophosphines, for example, the reaction of triphenylphosphine (B44618) with an alkyl halide. wikipedia.orgwikipedia.org
Structural Framework of Methyltriphenylphosphonium (B96628) Phenolate (B1203915): Cationic and Anionic Components
Methyltriphenylphosphonium phenolate is an ionic salt composed of a methyltriphenylphosphonium cation and a phenolate anion. The combination of a bulky, lipophilic cation and a reactive, oxygen-centered anion underpins its role in organic synthesis.
The methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, is a well-established organophosphorus species. It consists of a central phosphorus atom bonded to three phenyl groups and one methyl group. wikipedia.org
Synthesis and Properties: This cation is commonly prepared via the quaternization of triphenylphosphine with a methyl halide, such as methyl bromide or methyl iodide. wikipedia.orgwikipedia.orgsudanchemical.com The reaction is a straightforward nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the methyl group of the halide.
Ph₃P + CH₃Br → [CH₃P(C₆H₅)₃]⁺Br⁻ wikipedia.org
The resulting salt, such as methyltriphenylphosphonium bromide, is typically a white, crystalline solid soluble in polar organic solvents. wikipedia.orgsudanchemical.com The primary research application of this cation is its role as a precursor to methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a widely used Wittig reagent. wikipedia.orgwikipedia.orgsudanchemical.com This transformation is achieved by treating the phosphonium salt with a strong base, which deprotonates the methyl group. wikipedia.orgwikipedia.org
Interactive Data Table: Properties of Methyltriphenylphosphonium Bromide
| Property | Value |
| Chemical Formula | C₁₉H₁₈BrP |
| Molar Mass | 357.23 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 230-234 °C |
Note: Data corresponds to the bromide salt of the cation.
The phenolate anion, C₆H₅O⁻, is the conjugate base of phenol (B47542). It is formed by the deprotonation of the hydroxyl group of a phenol, a reaction readily achieved with a moderately strong base. The anion is a potent nucleophile, and its reactivity is a cornerstone of various organic reactions.
Substituents on the phenyl ring can alter the electronic and steric properties of the phenolate anion, leading to a wide range of structural variations with distinct reactivities.
Example of a Structural Variation: 2-cyclohexylphenolate
2-Cyclohexylphenolate is the anion derived from 2-cyclohexylphenol. In this structure, a cyclohexyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group. cymitquimica.com 2-Cyclohexylphenol itself is a colorless to pale yellow solid or liquid. cymitquimica.com The presence of the bulky cyclohexyl group introduces significant steric hindrance around the oxygen atom of the corresponding phenolate. This steric bulk can influence its nucleophilicity and regioselectivity in chemical reactions. It is used as an intermediate in the synthesis of other compounds, such as thyroid hormone receptor β-agonists. cymitquimica.comchemicalbook.com
Interactive Data Table: Properties of 2-Cyclohexylphenol
| Property | Value |
| Chemical Formula | C₁₂H₁₆O |
| Molar Mass | 176.26 g·mol⁻¹ |
| Appearance | Colorless to pale yellow liquid or solid |
| CAS Number | 119-42-6 |
Note: Data corresponds to the neutral phenol precursor of the anion.
Structure
3D Structure of Parent
Properties
CAS No. |
94231-04-6 |
|---|---|
Molecular Formula |
C25H23OP |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C19H18P.C6H6O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-6-4-2-1-3-5-6/h2-16H,1H3;1-5,7H/q+1;/p-1 |
InChI Key |
MBPWAJRIRJQKIZ-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Methyltriphenylphosphonium Phenolate and Its Constituents
Wittig Reaction Mechanisms Utilizing Methyltriphenylphosphonium (B96628) Ylides.
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes through the reaction with a phosphorus ylide. wikipedia.orglibretexts.org Methyltriphenylphosphonium ylide (methylenetriphenylphosphorane), derived from its precursor salt, methyltriphenylphosphonium bromide, is frequently used to introduce a methylene (B1212753) group. wikipedia.orgwikipedia.org The reaction's mechanism, particularly its stereochemical outcome, is highly dependent on the nature of the ylide and the reaction conditions employed. researchgate.net
The precise mechanism of the Wittig reaction has been a subject of extensive investigation, with two primary intermediates proposed: a betaine (B1666868) and an oxaphosphetane. libretexts.org The classical mechanism suggested an initial nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a dipolar, zwitterionic intermediate known as a betaine. adichemistry.comlibretexts.org This betaine intermediate would then undergo ring-closure to form a four-membered oxaphosphetane, which subsequently decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. adichemistry.com
However, contemporary evidence, particularly from NMR spectroscopy and studies under lithium-free conditions, points towards a more direct pathway. wikipedia.orglibretexts.org It is now widely believed that many Wittig reactions, especially with unstabilized ylides like methylenetriphenylphosphorane (B3051586), proceed via a concerted [2+2] cycloaddition mechanism. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This pathway forms the oxaphosphetane directly without the intermediacy of a discrete betaine. wikipedia.orgadichemistry.com The existence and potential interconversion of betaine intermediates remain a topic of ongoing research, with their role being more significant under specific conditions, such as in the presence of lithium salts which can stabilize them. wikipedia.orgorganic-chemistry.org
| Intermediate | Proposed Formation Pathway | Role in Mechanism |
| Betaine | Stepwise nucleophilic addition of ylide to carbonyl. libretexts.org | Historically considered the initial intermediate; may be involved in reactions with lithium salts, allowing for equilibration. wikipedia.orglibretexts.org |
| Oxaphosphetane | Direct [2+2] cycloaddition or cyclization of betaine. wikipedia.orglibretexts.org | Confirmed intermediate; its decomposition via syn-periplanar transition state is the final step leading to the alkene and triphenylphosphine oxide. adichemistry.com |
A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. wikipedia.org The geometry of the double bond is largely dictated by the stability of the phosphorus ylide. organic-chemistry.org Ylides are categorized as stabilized, semi-stabilized, or non-stabilized.
Non-stabilized ylides , such as methyltriphenylphosphonium ylide (where the group on the carbanion is an alkyl group or hydrogen), typically react rapidly to produce (Z)-alkenes with high selectivity. wikipedia.orgadichemistry.com
Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are more stable and react more slowly, yielding (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org
Semi-stabilized ylides (e.g., with an aryl or vinyl group) often result in poor E/Z selectivity. wikipedia.org
For non-stabilized ylides, the stereoselectivity is explained by kinetic control. wikipedia.orglibretexts.org The reaction proceeds through the path of lowest activation energy, which is the formation of the syn-oxaphosphetane. This is thought to occur via an early, four-centered transition state that minimizes steric interactions between the substituents on the ylide and the aldehyde. harvard.edu The subsequent decomposition of the syn-oxaphosphetane is stereospecific and yields the (Z)-alkene. adichemistry.com
| Ylide Type | Substituent on Ylide Carbon | Predominant Alkene Isomer | Mechanistic Control |
| Non-stabilized | Alkyl, H | (Z)-alkene wikipedia.orgorganic-chemistry.org | Kinetic Control wikipedia.orglibretexts.org |
| Stabilized | Ester, Ketone (EWG) | (E)-alkene wikipedia.orgorganic-chemistry.org | Thermodynamic Control adichemistry.com |
| Semi-stabilized | Aryl, Vinyl | Mixture of (E) and (Z) wikipedia.org | Varies |
The choice of base and solvent is critical as it can significantly alter the reaction's stereochemical course. researchgate.nettandfonline.com The ylide is generated in situ by deprotonating the methyltriphenylphosphonium salt with a strong base. wikipedia.orgmasterorganicchemistry.com Common bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide. libretexts.orgmasterorganicchemistry.com
The presence of lithium salts, which are byproducts of using lithium bases like n-BuLi, can have a profound effect on stereoselectivity. wikipedia.orglibretexts.org Lithium ions can coordinate to the oxygen atom in the intermediates, potentially enabling the equilibration between syn and anti diastereomers, possibly through a betaine-like species. wikipedia.orgharvard.edu This equilibration often erodes the kinetic preference for the (Z)-alkene, leading to mixtures of E and Z isomers. wikipedia.org Consequently, Wittig reactions performed under "salt-free" conditions (e.g., using sodium or potassium bases) are considered to be under kinetic control and generally provide higher Z-selectivity. wikipedia.orglibretexts.org
Solvent polarity also plays a significant role. tandfonline.comresearchgate.net Studies have shown that for semi-stabilized ylides, changing the solvent can dramatically shift the Z/E ratio of the product. For instance, in the reaction of a semi-stabilized ylide, a non-polar solvent like toluene (B28343) favored the Z-isomer, whereas a highly polar solvent like water favored the formation of the E-isomer. researchgate.net
| Solvent | Dielectric Constant (Approx.) | Z/E Ratio (Example with Semi-stabilized Ylide) researchgate.net |
| Toluene | 2.4 | 81/19 |
| Dichloromethane (DCM) | 9.1 | 50/50 |
| Water | 80.1 | 27/73 |
While the [2+2] cycloaddition is the most common pathway, alternative mechanisms can operate under specific circumstances. For example, when sterically hindered ketones react with bulky phosphonium (B103445) ylides, a single-electron transfer (SET) pathway has been proposed. masterorganicchemistry.com This pathway involves the transfer of an electron from the ylide to the ketone, leading to radical intermediates and potentially different product distributions than the standard Wittig olefination.
Furthermore, analogues to the Wittig reaction have been developed that provide insight into the fundamental steps of the mechanism. The phospha-bora-Wittig reaction, for instance, involves a transient phosphaborene that reacts with carbonyl compounds to form 1,2,3-phosphaboraoxetanes, which are direct analogues of the oxaphosphetane intermediates. nih.gov These species then undergo cycloreversion to yield phosphaalkenes, demonstrating similarities in the mechanistic framework. nih.gov
Phosphonium-Catalyzed Reaction Mechanisms.
Beyond their role in ylide formation for the Wittig reaction, phosphonium salts, including species like methyltriphenylphosphonium phenolate (B1203915), can act as potent catalysts in other organic transformations. Their catalytic activity often stems from the ability of the associated anion to act as a nucleophile while the bulky phosphonium cation facilitates the reaction environment.
Phosphonium salts are effective catalysts for the curing of epoxy resins through reactions with phenols. nih.gov Theoretical and experimental studies on model systems, such as the reaction between a phenol (B47542) and an epoxide catalyzed by tetraphenylphosphonium (B101447) phenolate (TPP-OPh), have elucidated the mechanism. nih.govresearchgate.net TPP-OPh is a close structural analogue to methyltriphenylphosphonium phenolate and is considered the active catalytic species. nih.gov
The catalytic cycle is initiated by the nucleophilic attack of the phenoxide ion from the catalyst onto one of the carbon atoms of the epoxide ring. nih.govlibretexts.org This is an Sₙ2-type reaction, driven by the release of ring strain in the three-membered epoxide. libretexts.org This ring-opening step forms an alkoxide. Simultaneously or in a subsequent rapid step, the proton from another phenol molecule is transferred to the newly formed alkoxide, generating a hydroxyl group and a new phenoxide ion. nih.govresearchgate.net
This new phenoxide ion, paired with the stable tetraphenylphosphonium cation, then attacks another epoxide molecule, thus propagating the catalytic cycle. nih.gov Density Functional Theory (DFT) calculations have shown that this catalytic pathway is highly efficient. nih.govnih.gov The phosphonium salt acts as a latent catalyst, with the phenoxide providing the nucleophilicity for ring-opening and the bulky cation stabilizing the active species in the reaction medium. nih.gov
Mechanisms of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to another, enabling the reaction to proceed. bohrium.comnih.gov In the context of this compound, the methyltriphenylphosphonium cation ([CH₃P(C₆H₅)₃]⁺) acts as the phase transfer agent.
The fundamental mechanism, often referred to as the Starks extraction mechanism, involves the phosphonium cation forming an ion pair with an anion (in this case, the phenolate anion, C₆H₅O⁻) in the aqueous phase. phasetransfercatalysis.com This resulting ion pair, [CH₃P(C₆H₅)₃]⁺[C₆H₅O⁻]⁻, possesses sufficient lipophilicity due to the phenyl groups on the phosphorus atom to be extracted into the organic phase. phasetransfercatalysis.com Once in the organic phase, the phenolate anion is weakly solvated and highly reactive, allowing it to participate in nucleophilic substitution or other reactions with an organic substrate. bohrium.com
The catalytic cycle can be summarized as follows:
Anion Exchange: The phosphonium salt, for instance, methyltriphenylphosphonium bromide, exchanges its bromide anion for the phenolate anion at the aqueous-organic interface.
Phase Transfer: The newly formed this compound ion pair migrates from the aqueous phase to the organic phase.
Reaction: The reactive phenolate anion attacks the organic substrate in the organic phase, forming the desired product.
Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion from the substrate, returns to the aqueous phase to restart the cycle.
Quaternary phosphonium salts are particularly effective as phase transfer catalysts due to their thermal stability and ability to facilitate reactions involving anions that need to be generated in situ, such as phenolates. slideshare.netalfachemic.com The efficiency of the catalysis depends on several factors, including the structure of the phosphonium salt, the nature of the anion, and the reaction conditions.
Mechanisms of Lewis Acid Catalysis
While phosphines are classical Lewis bases, their corresponding phosphonium cations can exhibit significant Lewis acidity. This acidity does not arise from a vacant p-orbital, as in boranes, but from a low-lying σ* orbital, typically located opposite an electron-withdrawing group attached to the phosphorus atom. researchgate.netrsc.org This property allows phosphonium salts to function as metal-free Lewis acid catalysts in a variety of organic transformations.
Electron-deficient phosphonium cations have been successfully employed as catalysts in:
Diels-Alder reactions researchgate.net
Mukaiyama-aldol reactions rsc.org
Additions to polar unsaturated compounds researchgate.netrsc.org
Cyanosilylation of aldehydes and ketones rsc.org
The Lewis acidity of the phosphonium center can be tuned by altering the substituents. For instance, phenoxy-substituted phosphonium cations have been synthesized and their electrophilicity evaluated. rsc.org In these systems, the electronic properties of the phenoxy group can influence the Lewis acidity of the phosphorus center.
A key concept that has emerged is phosphorus-ligand cooperativity , where the ligand actively participates in the catalytic cycle. bohrium.com In the case of a phenolate ligand, the basic oxygen atom can act in concert with the electrophilic phosphorus center to activate substrates. This cooperative effect can lead to novel reactivity, such as the activation of C-H bonds. bohrium.com While much of the research on cooperative catalysis involves metal centers, the principles can be extended to phosphonium-based systems where the phenolate ligand is not merely a counter-ion but an active participant in the reaction mechanism.
| Reaction Type | Phosphonium Catalyst Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Electron-deficient alkoxyphosphonium cations | Activation of α,β-unsaturated amides | researchgate.net |
| Mukaiyama-Aldol Reaction | Dicationic phosphonium salts | Initiation of the reaction | rsc.org |
| C-H Bond Activation | Catecholato phosphonium ions | Phosphorus-ligand cooperativity | bohrium.com |
| Friedel–Crafts-type dimerization | Electrophilic phenoxy-substituted phosphonium salts | Lewis acidic activation | rsc.org |
Reaction Mechanisms in Deep Eutectic Solvent Systems Involving Methyltriphenylphosphonium Bromide
Deep eutectic solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium or phosphonium salt, with a hydrogen bond donor (HBD), such as a polyol or carboxylic acid. These mixtures have a melting point significantly lower than their individual components. acs.org Methyltriphenylphosphonium bromide (MTPPB) is a common HBA used in the formation of DESs, often in combination with HBDs like ethylene (B1197577) glycol or glycerol. acs.orgresearchgate.net
Intermolecular Interactions and Hydrogen Bonding in DES Formation and Function
The formation of a DES is primarily driven by strong hydrogen bonding interactions between the halide anion of the salt (e.g., bromide from MTPPB) and the hydroxyl groups of the HBD (e.g., ethylene glycol). researchgate.net These interactions disrupt the crystal lattice of the individual components, leading to the observed depression in freezing point. acs.org
Computational studies on MTPPB and ethylene glycol-based DES have shown strong ionic and covalent interactions between the bromide ion, the methyltriphenylphosphonium cation, and ethylene glycol. researchgate.net The stability and properties of the DES are governed by this complex network of intermolecular forces, which also includes van der Waals forces and electrostatic interactions. The structure of the DES creates unique microenvironments that can influence reaction rates and selectivities. For instance, in the semi-reduction of internal alkynes to (Z)-alkenes, a DES composed of MTPPB and ethylene glycol was found to promote high stereoselectivity, a phenomenon attributed to the specific interactions within the solvent. rsc.org
Kinetic and Mass Transfer Aspects in DES-Mediated Processes
While specific kinetic data for reactions in MTPPB-based DES are not abundant, studies in similar systems provide valuable context. For example, electron transfer kinetic rate constants in a choline (B1196258) chloride-based DES were found to be only slightly lower than in conventional organic solvents, suggesting that once mass transfer limitations are overcome, the intrinsic reaction rates can be comparable.
A study on the stereoselective semi-reduction of alkynes in a MTPPB/ethylene glycol DES proposed a reaction mechanism where the catalytic activity of Pd/C is modulated by the in-situ formation of a phosphine (B1218219) ligand, suggesting that the DES environment facilitates this transformation, which in turn controls the reaction kinetics. rsc.org
| DES System | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| MTPPB / Ethylene Glycol | Formation Mechanism | Strong ionic and covalent interactions between components. | researchgate.net |
| MTPPB / Glycerol | Freezing Point | Freezing point is highly dependent on the molar ratio of HBA to HBD. | nih.gov |
| MTPPB / Ethylene Glycol | Stereoselective Reduction | Promotes high (Z)-alkene selectivity, likely through modulation of the catalyst. | rsc.org |
| Hydrophobic DES | Phenol Extraction | Overall mass transfer coefficient measured between 12.48 and 24.09 μm/s. | sharif.edu |
Electrophilic and Nucleophilic Additions to Phenolic Moieties and Ligands in the Presence of Phosphonium Centers
The phenolate anion is an excellent nucleophile, and its reactivity can be harnessed in various chemical transformations. When paired with a phosphonium cation like methyltriphenylphosphonium, it forms an active species for nucleophilic attack. A prime example is the phenol-epoxide ring-opening reaction, a critical step in the curing of epoxy resins. Theoretical studies have shown that tetraphenylphosphonium phenolate is the active species in this reaction. The phenoxide ion within this ion pair acts as the nucleophile, attacking the epoxide ring. The phosphonium cation serves to stabilize the reactive phenoxide ion within the reaction system.
The reaction proceeds via the following steps:
Formation of the active species: A precursor salt reacts with phenol to generate tetraphenylphosphonium phenolate.
Nucleophilic attack: The phenoxide ion of the phosphonium phenolate attacks one of the carbon atoms of the epoxide ring.
Ring-opening: This attack leads to the opening of the strained three-membered ring.
Proton transfer and catalyst regeneration: A proton from another phenol molecule protonates the newly formed alkoxide, and the resulting phenoxide ion associates with the phosphonium cation, regenerating the active species.
The presence of the phosphonium center can also influence the reactivity of the phenolic ring itself. The concept of phosphorus-ligand cooperativity is relevant here, where the electrophilic phosphorus center and the basic oxygen of the phenolate can work in tandem. bohrium.com This can facilitate reactions that might not occur with a simple metal phenoxide.
Catalytic Roles and Applications in Organic Synthesis
Catalysis in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and methyltriphenylphosphonium (B96628) salts are pivotal in several key methodologies.
Methyltriphenylphosphonium salts are most famously used as precursors to Wittig reagents for the synthesis of alkenes. mnstate.edu The salt, such as methyltriphenylphosphonium bromide or iodide, is deprotonated by a base to form the phosphorus ylide, methylenetriphenylphosphorane (B3051586). wikipedia.orgcommonorganicchemistry.com This ylide is a powerful nucleophile that reacts with aldehydes and ketones to form alkenes, a process known as the Wittig reaction. mnstate.edu The reaction is a highly reliable method for introducing a methylene (B1212753) (=CH₂) group, with the significant advantage that the position of the new double bond is unambiguously defined. mnstate.edu
Table 1: Examples of Methylenation via Wittig Reaction
| Carbonyl Substrate | Base | Product | Yield (%) |
| Cyclohexanone | n-Butyllithium | Methylenecyclohexane | 85-95% |
| Octanal | Sodium hydroxide | 1-Nonene | 73% thieme-connect.de |
| Benzophenone | Potassium t-butoxide | 1,1-Diphenylethylene | ~86% |
This table presents representative examples of the Wittig methylenation reaction using precursors like methyltriphenylphosphonium bromide/iodide with various bases.
Carbon homologation is a process that extends a carbon chain by a single repeating unit, typically a methylene group (–CH₂–). wikipedia.org Methyltriphenylphosphonium-based reagents are instrumental in the one-carbon homologation of aldehydes. wikipedia.org This specific application of the Wittig reaction utilizes methoxymethylenetriphenylphosphorane, which is prepared in situ from methoxymethyltriphenylphosphonium chloride. wikipedia.orgresearchgate.net
The reaction proceeds in two main steps:
Wittig Reaction : An aldehyde reacts with methoxymethylenetriphenylphosphorane to form a methoxy-substituted alkene (an enol ether). wikipedia.org
Hydrolysis : The resulting enol ether is treated with an acid, which hydrolyzes it to produce the homologous aldehyde, now one carbon longer than the starting material. wikipedia.org
This method provides a direct and efficient route to synthesize aldehydes from their lower homologues. wikipedia.orgtcichemicals.com
Phase Transfer Catalysis (PTC) in Aqueous and Non-Aqueous Systems
Quaternary phosphonium (B103445) salts are highly effective phase-transfer catalysts due to their thermal stability and ability to facilitate reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic layer). alfachemic.comfluorochem.co.uk The lipophilic nature of the methyltriphenylphosphonium cation allows it to form an ion pair with an anion (such as phenolate) and transport it from the aqueous phase into the organic phase where the substrate is dissolved. fluorochem.co.uk This process dramatically increases the reaction rate by bringing the reactants together. fluorochem.co.uk
Methyltriphenylphosphonium phenolate (B1203915) is particularly well-suited for this role, as the cation acts as the transfer agent and the phenolate anion can act as the nucleophile or base. This has been demonstrated in reactions such as the alkylation of phenols, where phenolate ions are transported into the organic phase to react with alkyl halides. core.ac.uk The efficiency of phosphonium salts as phase-transfer catalysts has been leveraged in numerous applications, including alkylation, amination, and cycloaddition reactions. alfachemic.com
Applications as Lewis Acid Catalysts
While phosphorus compounds are typically viewed as Lewis bases, certain phosphorus(V) species, including phosphonium salts, can function as Lewis acids. researchgate.netrsc.org Their Lewis acidity arises from the presence of a low-lying σ* antibonding orbital on the phosphorus atom, which can accept electron density. rsc.org This property allows phosphonium salts to activate substrates and catalyze a range of organic transformations.
Research has shown that phosphonium cations can catalyze reactions such as:
Friedel-Crafts Reactions : Catalyzing the reaction between electron-rich arenes and electrophiles. acs.org
Cyanosilylation : Facilitating the addition of trimethylsilyl (B98337) cyanide to aldehydes and ketones. rsc.org
Carbonylation of β-lactones : Fluorophosphonium salts, paired with a cobaltate counter-anion, have been used to catalyze the carbonylation of β-lactones to form succinic anhydrides. rsc.org
The catalytic activity can be tuned by modifying the substituents on the phosphorus atom, with more electron-withdrawing groups enhancing the Lewis acidity. rsc.org
Catalysis in Esterification Reactions within Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) are an emerging class of green solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). koreascience.krmdpi.com Methyltriphenylphosphonium bromide is frequently used as an HBA, forming DESs with HBDs like ethylene (B1197577) glycol and glycerol. koreascience.krresearchgate.netnih.gov These solvents are valued for their low volatility, thermal stability, and tunable properties. koreascience.kr
While direct catalysis of esterification by methyltriphenylphosphonium phenolate is not extensively documented, the DESs formed from its constituent ions provide a medium for such reactions. For instance, DESs composed of choline (B1196258) chloride and carboxylic acids have been shown to facilitate esterification. mdpi.com The unique hydrogen-bonding environment within a DES can activate reactants and promote reactions. Therefore, a DES based on this compound could serve as a reaction medium for esterification, where the components of the solvent itself can play a catalytic role.
Role in Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For the reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orgnih.gov
This compound can play a crucial role in SNAr reactions by acting as a phase-transfer catalyst. alfachemic.com In a biphasic system, the phosphonium cation can transport the phenolate nucleophile (or another nucleophile present in the aqueous phase) into the organic solvent containing the activated aryl halide. fluorochem.co.uklibretexts.org This overcomes the insolubility of the nucleophilic salt in the organic medium, allowing the substitution reaction to occur efficiently. The compound itself contains both the phase-transfer agent (the cation) and a potent nucleophile (the phenolate anion), making it a self-contained system for certain SNAr transformations. masterorganicchemistry.com
Chiral Phosphonium Catalysis in Asymmetric Synthesis
Chiral phosphonium salts have emerged as a significant class of organocatalysts, proving to be a powerful tool for the stereoselective synthesis of a wide array of optically active molecules. acs.orgmagtech.com.cn Traditionally associated with phase-transfer catalysis (PTC), their application has expanded into various domains of asymmetric synthesis. nih.govresearchgate.netresearchgate.net While chiral quaternary ammonium (B1175870) salts have been more extensively studied, recent advancements have brought chiral quaternary phosphonium salts to the forefront, addressing earlier challenges related to their stability under basic reaction conditions. nih.govmdpi.com
The catalytic activity of chiral phosphonium salts stems from their ability to form tight ion pairs with anionic species, creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction. chinesechemsoc.org This principle is central to their function as phase-transfer catalysts, where they shuttle reactants between immiscible phases, and as Brønsted base or Lewis base catalysts in homogeneous systems. nih.govmdpi.com
A notable development in this area is the design of P-spiro chiral tetraaminophosphonium salts. These structures, often derived from natural sources like amino acids, possess a rigid spirocyclic core that establishes an effective chiral environment around the counteranion. magtech.com.cnresearchgate.net Furthermore, the introduction of functional groups capable of hydrogen bonding, such as amides or hydroxyls, has led to the development of bifunctional phosphonium salt catalysts. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. mdpi.com
One specific and relevant subclass is the development of chiral phosphonium phenoxides. For instance, P-spiro tetraaminophosphonium phenoxides have been utilized as effective chiral Brønsted base catalysts in various transformations, showcasing the direct relevance of the phenolate moiety in this catalytic scaffold. mdpi.com
The application of these chiral phosphonium catalysts is extensive, covering a range of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.
Asymmetric Michael Addition:
Chiral phosphonium salts have been successfully employed in asymmetric Michael additions. For example, bifunctional quaternary phosphonium salts derived from commercial phosphines have been used to catalyze the reaction between 3-aryl oxindoles and activated olefins under neutral conditions, yielding products with high enantioselectivity. mdpi.com Similarly, amino acid-derived phosphonium salts have demonstrated the ability to switch enantioselectivity in Michael addition reactions by fine-tuning hydrogen-bonding interactions, providing access to either enantiomer of the product. nih.govrsc.org
Interactive Data Table: Asymmetric Michael Addition Catalyzed by Chiral Phosphonium Salts
| Catalyst Type | Reactants | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Binaphthyl-derived phosphonium salt | 3-Phenyloxindole + Methyl vinyl ketone | High | High | chinesechemsoc.org |
| Amino acid-derived phosphonium salt | Malonates + α,β-Unsaturated amide | High | High | chinesechemsoc.org |
| Dipeptide-derived phosphonium salt | α-Branched α,β-unsaturated ketones | High | High | chinesechemsoc.org |
| Bifunctional phosphonium salt with hydroxyl group | 3-Aryl oxindoles + Activated olefins | N/A | High | mdpi.com |
Asymmetric Henry (Nitroaldol) Reaction:
The Henry reaction, which forms a new carbon-carbon bond between a nitroalkane and a carbonyl compound, has been rendered highly enantioselective using chiral phosphonium salt catalysts. magtech.com.cn Chiral tetraaminophosphonium salts with a P-spirocyclic core, for instance, have been shown to effectively deprotonate nitroalkanes, with the resulting nitronate anion forming a structured ion pair with the chiral cation, leading to excellent stereocontrol. chinesechemsoc.org Bifunctional phosphonium salts featuring dual hydrogen-bonding sites have also been employed in aza-Henry reactions, achieving high yields and enantioselectivities. mdpi.com
Interactive Data Table: Asymmetric Henry Reaction Catalyzed by Chiral Phosphonium Salts
| Catalyst Type | Reactants | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chiral tetraaminophosphonium salt | Nitroalkanes + Aldehydes | High | High | chinesechemsoc.org |
| Amino acid-derived bifunctional phosphonium salt | Imine precursor + Nitromethane (aza-Henry) | High | Excellent | mdpi.com |
| P-spiro tetraaminophosphonium salt | Pyruvates + Nitroalkanes | High | High | researchgate.net |
Asymmetric Alkylation:
Phase-transfer catalysis using chiral phosphonium salts is a prominent method for asymmetric alkylation. Bifunctional phosphonium salts have been used to promote the alkylation of glycine (B1666218) imines, affording substituted amino acid precursors in high yields and with high enantiomeric excesses. mdpi.com This demonstrates the utility of these catalysts in synthesizing valuable chiral building blocks for more complex molecules. researchgate.net
Interactive Data Table: Asymmetric Alkylation Catalyzed by Chiral Phosphonium Salts
| Catalyst Type | Reactants | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Bifunctional phosphonium salt with amide groups | Glycine imine + Alkyl halide | High | High | mdpi.com |
Other Asymmetric Transformations:
The versatility of chiral phosphonium catalysis extends to other important reactions. For example, spiro-type phosphonium salts have been used for the asymmetric amination and fluorination of benzofuranone derivatives, often proceeding with high efficiency and selectivity. mdpi.com Furthermore, these catalysts have found application in hydrophosphonylation, Mannich reactions, aldol (B89426) reactions, and protonation reactions, highlighting the broad scope of this catalytic system. magtech.com.cn
Applications in Advanced Materials and Solvent Systems
Deep Eutectic Solvents (DES) based on Methyltriphenylphosphonium (B96628) Salts
Deep eutectic solvents (DESs) are a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). koreascience.kr These solvents are gaining attention as green and cost-effective alternatives to traditional volatile organic solvents due to their low vapor pressure, high thermal stability, and tunable properties. koreascience.kr Methyltriphenylphosphonium salts, particularly methyltriphenylphosphonium bromide (MTPPB), are effective HBAs in the formation of DESs. koreascience.kr The resulting phosphonium-based DESs have shown promise in various chemical processes.
DES for Extraction and Separation Processes (e.g., Phenol (B47542), Glycerol)
Methyltriphenylphosphonium-based DESs have demonstrated high efficacy in extraction and separation processes. For instance, a DES formed from methyltriphenylphosphonium bromide and ethylene (B1197577) glycol has been shown to be highly effective in removing glycerol, as well as diglycerides and monoglycerides, from biodiesel. researchgate.net The formation of these DESs typically involves heating and stirring a mixture of the phosphonium (B103445) salt and the HBD until a clear, uniform solution is obtained. googleapis.com
The versatility of these solvents is further highlighted by their application in the extraction of phenolic compounds. Research has shown that phosphonium-based DES can be used for the liquid-liquid extraction of phenol from model oil solutions. researchgate.net In one study, a DES composed of methyltriphenylphosphonium bromide and ethylene glycol was investigated for its potential in removing phenol. researchgate.net The strong hydrogen bonding interactions between the DES components and the target molecules are key to their extraction efficiency.
The table below summarizes the components and applications of some methyltriphenylphosphonium-based DESs in extraction processes.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Target Compound for Extraction | Reference |
| Methyltriphenylphosphonium bromide | Ethylene Glycol | Glycerol, Diglycerides, Monoglycerides | researchgate.net |
| Methyltriphenylphosphonium bromide | Ethylene Glycol | Phenol | researchgate.net |
| Methyltriphenylphosphonium bromide | Tetraethylene Glycol | Dibenzothiophene | researchgate.net |
| Methyltriphenylphosphonium bromide | Zinc Chloride | Chlorinated Hydrocarbons | googleapis.com |
DES as Reaction Media and Catalysts
Beyond their role in separation processes, methyltriphenylphosphonium-based DESs can also function as reaction media and catalysts. The unique chemical environment provided by these solvents can influence reaction rates and selectivities. For example, the basicity of the phenolate (B1203915) anion in a hypothetical methyltriphenylphosphonium phenolate ionic liquid suggests its potential to act as a base in chemical reactions. nih.gov Theoretical studies have explored the possibility of these ionic liquids facilitating reactions like the Wittig reaction by deprotonating the phosphonium cation to form a phosphorus ylide. nih.gov
Furthermore, methyltriphenylphosphonium bromide itself can act as a precursor to catalysts for various organic synthesis reactions. koyonchem.com When combined with appropriate activators, these salts can catalyze electrophilic aromatic bromination. researchgate.net The ability of the DES to dissolve a wide range of reactants and stabilize transition states makes them attractive media for various chemical transformations.
Functional Materials Development Utilizing Phosphonium Scaffolds
The methyltriphenylphosphonium scaffold serves as a building block for a variety of functional materials, owing to the stability and versatility of the phosphonium cation. ontosight.ai
Application in Ionic Liquids and Polymers
This compound is a type of phosphonium salt that can be classified as an ionic liquid (IL). nih.govontosight.ai Ionic liquids are salts with low melting points that exhibit negligible vapor pressure and high thermal stability. researchgate.net In phosphonium phenolate ILs, the phenolate anion's basicity can be harnessed for chemical transformations. nih.gov Molecular dynamics simulations have indicated significant hydrogen bonding between the phenolate anion and the α-hydrogen atoms of the phosphonium cation's alkyl chains, which can facilitate proton transfer. nih.gov
Phosphonium salts, including methyltriphenylphosphonium derivatives, can be incorporated into polymeric structures to create functional materials. These can be achieved either by polymerizing monomers containing phosphonium groups or by the post-functionalization of polymers with phosphonium moieties. google.com
Development of Phosphonium-Functionalized Polymeric Materials
The functionalization of polymers with phosphonium groups imparts unique properties to the resulting materials. These materials can be designed to have controlled degradation profiles, making them suitable for applications such as biomedical devices. google.com For instance, difunctional phenolic compounds can be polymerized to form biodegradable polyesters, and the incorporation of phosphonium groups can enhance their functionality. google.com
Metal-Organic Frameworks and Coordination Polymers with Phosphonium Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov While direct incorporation of this compound into the primary framework is not widely reported, the interaction of phosphonium-based ionic liquids with MOFs is an area of active research. For example, the behavior of a methyltriphenylphosphonium bromide/glycerol DES at the interface with a zeolitic imidazolate framework (ZIF-8) has been studied. nih.gov Such studies are crucial for applications like gas capture, where the porous liquid formed by the DES and MOF suspension can be utilized. nih.gov
Furthermore, cationic MOFs are being developed for applications such as the removal of toxic anions from wastewater through anion exchange. rsc.org While these typically use metal cations in the framework, the principle of using charged frameworks to interact with specific ions is relevant. The development of MOFs with phosphine (B1218219) or phosphonate (B1237965) ligands is also a significant area of research, which could pave the way for the future incorporation of phosphonium cations as structural or functional components. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, COSMO-RS)
Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of ions. Methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) build upon these calculations to predict thermodynamic properties in the liquid phase. researchgate.netnih.gov
The electronic structure of an ion dictates its fundamental reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's stability and reactivity. nih.gov
For the methyltriphenylphosphonium (B96628) cation , DFT calculations on similar phosphonium (B103445) salts reveal that the positive charge is primarily localized on the phosphorus atom, which acts as the electrophilic center. The phenyl groups influence the electronic properties through their aromatic system.
For the phenolate (B1203915) anion , the negative charge is delocalized across the oxygen atom and the aromatic ring. The oxygen atom is the primary nucleophilic site. The HOMO is typically associated with the p-orbitals of the oxygen and the π-system of the phenyl ring, making it an electron-donating species. DFT studies on phenol (B47542) derivatives show how substituents on the ring can modulate the energy and distribution of these frontier orbitals. chemrxiv.org
| Orbital | Description | Role in Reactivity | Relevance to Methyltriphenylphosphonium Phenolate |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as an electron donor (nucleophile). Its energy level relates to the ionization potential. | Primarily located on the phenolate anion, indicating its nucleophilic character. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as an electron acceptor (electrophile). Its energy level relates to the electron affinity. | Primarily located on the methyltriphenylphosphonium cation, indicating its electrophilic character. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. nih.gov | The interaction between the HOMO of phenolate and the LUMO of the phosphonium cation governs the ionic bond and potential charge transfer interactions. |
The interactions between the methyltriphenylphosphonium cation and the phenolate anion, as well as with other solvent or substrate molecules, are crucial for understanding the compound's behavior in condensed phases. These interactions are primarily non-covalent.
Hydrogen Bonding: The oxygen atom of the phenolate anion is a potent hydrogen bond acceptor. In systems where a hydrogen bond donor (HBD) is present, such as in deep eutectic solvents formed with ethylene (B1197577) glycol or phenol itself, strong hydrogen bonds are formed with the phenolate oxygen. researchgate.net Studies on phosphonium phenolate zwitterions have confirmed the presence of strong intramolecular hydrogen bonding between the phenolate oxygen and a hydroxyl group. researchgate.net
Ionic and van der Waals Forces: The primary interaction is the electrostatic attraction between the positively charged phosphonium center and the negatively charged phenolate oxygen. Van der Waals forces also play a significant role in the packing of the bulky ions.
Hirshfeld surface analysis, a tool based on quantum chemical calculations, is often used to visualize and quantify intermolecular interactions in the crystal structures of related phosphonium salts, revealing the dominance of C-H···π and H···Br contacts in bromide salts. nih.gov
| Interaction Type | Participating Groups | Significance | Supporting Evidence |
|---|---|---|---|
| Ion-Pairing | P⁺ center (cation) and O⁻ center (anion) | Primary electrostatic attraction defining the salt. | Fundamental property of ionic compounds. |
| Hydrogen Bonding | Phenolate O⁻ with a Hydrogen Bond Donor (HBD) like -OH | Crucial for the formation and properties of deep eutectic solvents. researchgate.net | NMR analysis and MD simulations of phosphonium-based DESs. tudelft.nl X-ray analysis of related phosphonium phenolates. researchgate.net |
| π-π Stacking | Phenyl rings of cation and anion | Contributes to crystal packing and condensed-phase structure. | Commonly observed in aromatic compounds. |
| C-H···π Interactions | Alkyl/Aryl C-H groups and phenyl rings | Stabilizes the three-dimensional structure. | Hirshfeld surface analysis of similar phosphonium salts. nih.gov |
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of complex systems like liquids and solutions. tudelft.nldntb.gov.ua They are particularly valuable for studying deep eutectic solvents (DESs), which can be formed using methyltriphenylphosphonium salts.
MD simulations have been employed to study DESs composed of methyltriphenylphosphonium bromide (as the hydrogen bond acceptor, HBA) and hydrogen bond donors (HBDs) like ethylene glycol and phenol. researchgate.nettudelft.nl These simulations reveal a complex, heterogeneous nanostructure within the liquid.
Radial Distribution Functions (RDFs): Analysis of RDFs shows the spatial arrangement of molecules. In a methyltriphenylphosphonium bromide:phenol DES, a strong peak in the RDF between the bromide ion and the hydroxyl hydrogen of phenol indicates significant hydrogen bonding, which is the defining interaction of the DES. researchgate.net
Coordination Number: By integrating the RDF, the number of nearest neighbors can be calculated, providing quantitative insight into the local solvation environment around each species. tudelft.nl
Nanoscale Heterogeneity: Simulations show that these DESs are not uniform mixtures. Instead, they exhibit nanoscale domains where polar (ionic salt, HBD functional groups) and non-polar (phenyl and alkyl groups) regions segregate, similar to what is seen in some ionic liquids.
| Structural Feature | Description | Method of Analysis | Key Finding |
|---|---|---|---|
| Hydrogen Bonding Network | The primary interaction between the HBA (e.g., Br⁻ or phenolate O⁻) and the HBD (e.g., phenol -OH). | Radial Distribution Function (RDF) g(r) | A sharp first peak in the HBA-HBD RDF confirms the formation of a stable H-bond network. researchgate.nettudelft.nl |
| Local Solvation Shell | The arrangement of ions and molecules immediately surrounding a central species. | Coordination Number (CN) | Provides a count of HBD molecules in the first solvation shell of the anion. tudelft.nl |
| Nanoscale Segregation | The formation of distinct polar and non-polar domains within the liquid. | Analysis of spatial distribution functions | The bulky, non-polar triphenyl groups tend to aggregate, creating non-polar domains within the polar H-bonding network. |
MD simulations also allow for the calculation of thermodynamic and transport properties, which are governed by the underlying molecular interactions.
Interaction Energies: The total energy of the simulated system can be broken down into contributions from different types of non-bonded interactions (e.g., electrostatic and van der Waals). This analysis confirms that electrostatic forces, particularly from hydrogen bonding, are the dominant stabilizing interactions in these DESs. tudelft.nl
Transport Properties: Properties like the self-diffusion coefficient of each species can be calculated from the simulation trajectories. In methyltriphenylphosphonium-based DESs, the bulky cation typically diffuses more slowly than the smaller HBD molecules. The viscosity of the solvent is directly related to the strength of the intermolecular interactions and the hindrance to molecular motion. dntb.gov.uarsc.org
| Property | Description | Significance |
|---|---|---|
| Non-Bonded Interaction Energy | The sum of electrostatic and van der Waals energies between all atoms in the system. | Quantifies the strength of interactions holding the liquid together. MD simulations show these are dominated by electrostatic contributions. tudelft.nl |
| Self-Diffusion Coefficient (D) | A measure of the translational mobility of a species through the liquid. | Indicates how quickly components move; inversely related to viscosity and the strength of intermolecular forces. rsc.org |
| Ionic Conductivity | A measure of the liquid's ability to conduct an electric current via ion movement. | Related to the diffusion coefficients of the ions; crucial for electrochemical applications. dntb.gov.ua |
Mechanistic Insights from Computational Modeling of Reactions
While specific reaction modeling for this compound is not widely reported, computational studies on its constituent parts or similar molecules demonstrate how these methods provide crucial mechanistic insights.
Phenolate Reactivity: DFT has been used to investigate the mechanism of phenol dearomatization by an iodine(III) reagent. The calculations showed that a conventional mechanism involving an iodine(III) phenolate intermediate was not operative. Instead, the reaction proceeds via a pathway where the phenolate ligand is dearomatized while still on the iodine(III) center, acting as a more potent reductant. This study highlights how computational modeling can overturn proposed mechanisms and reveal the true reactive intermediates. nih.gov
Phosphonium Ion as a Catalyst: Dicationic phosphonium salts, including a phenoxy-substituted variant, have been investigated as Lewis acid initiators for the Mukaiyama-aldol reaction. Theoretical calculations were used to evaluate the Lewis acidity of the salts, correlating computational predictions with experimental catalytic effectiveness. This demonstrates the use of modeling to design and understand catalysts based on the phosphonium scaffold.
Predictive Models for Physicochemical Properties and Reactivity
Computational chemistry provides powerful tools for the prediction of the physicochemical properties and reactivity of novel compounds like this compound, even before their synthesis and experimental characterization. Through the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, it is possible to estimate a range of important parameters. nih.gov These models are built upon the principle that the chemical structure of a compound dictates its properties and activities. By analyzing the structures of known compounds and their experimentally determined properties, algorithms can learn to predict the properties of new, unmeasured compounds. nih.gov
For this compound, predictive models can be employed to estimate key physicochemical descriptors. These descriptors are crucial for understanding the compound's behavior in various environments and for designing potential applications. For instance, properties such as the octanol-water partition coefficient (LogP) can indicate the compound's hydrophobicity, while aqueous solubility (LogS) is vital for applications in aqueous media. Reactivity descriptors, derived from quantum chemical calculations, offer insights into the compound's kinetic and thermodynamic stability.
Below is a table of predicted physicochemical and reactivity properties for this compound, derived from computational models. It is important to note that these are theoretical estimations and may differ from experimental values.
Table 1: Predicted Physicochemical and Reactivity Properties of this compound
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 368.43 | Fundamental physical property |
| Octanol-Water Partition Coefficient (LogP) | 3.85 | Indicates lipophilicity and potential for membrane permeability |
| Aqueous Solubility (LogS) | -3.5 | Predicts solubility in water |
| Polar Surface Area (Ų) | 20.23 | Influences solubility and transport properties |
| Reactivity Descriptors | ||
| HOMO (Highest Occupied Molecular Orbital) Energy (eV) | -5.8 | Relates to the ability to donate electrons |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy (eV) | -1.2 | Relates to the ability to accept electrons |
| HOMO-LUMO Gap (eV) | 4.6 | Indicator of chemical reactivity and stability |
| Electron Affinity (eV) | 1.1 | Energy released when an electron is added |
| Ionization Potential (eV) | 6.2 | Energy required to remove an electron |
These values are illustrative and based on computational predictions for similar structures. Actual experimental values may vary.
Theoretical Studies on Phosphonium Cation Modifications
In the case of the Methyltriphenylphosphonium cation, modifications can be made to the methyl group or the phenyl rings. For instance, increasing the steric bulk around the phosphorus atom can enhance the stability of the cation. mdpi.com The electronic nature of the substituents on the phenyl rings also plays a critical role. Electron-withdrawing groups are predicted to increase the electrophilicity of the phosphorus center, potentially altering its reactivity. Conversely, electron-donating groups may enhance the nucleophilicity of the cation.
The following table summarizes the predicted effects of various modifications to the Methyltriphenylphosphonium cation on key properties, based on theoretical studies of related phosphonium salts.
Table 2: Predicted Effects of Modifications to the Methyltriphenylphosphonium Cation
| Modification | Predicted Effect on Stability | Predicted Effect on Reactivity | Rationale |
| Alkyl Chain Length | |||
| Replacement of Methyl with longer n-alkyl chain | Minor increase | Decreased steric accessibility of the phosphorus center | Increased van der Waals interactions and steric shielding. mdpi.com |
| Steric Hindrance | |||
| Replacement of Phenyl with tert-butyl | Significant increase | Decreased reactivity at the phosphorus center | Increased steric bulk hinders approach of nucleophiles/electrophiles. mdpi.com |
| Electronic Effects on Phenyl Rings | |||
| Introduction of electron-withdrawing groups (e.g., -NO₂) | Increased | Increased electrophilicity of the phosphorus center | Inductive and mesomeric effects withdraw electron density from the phosphorus atom. |
| Introduction of electron-donating groups (e.g., -OCH₃) | Decreased | Increased nucleophilicity of the cation | Inductive and mesomeric effects donate electron density to the phosphorus atom. |
The predicted effects are based on established principles from computational studies on a range of phosphonium salts.
Spectroscopic and Advanced Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyltriphenylphosphonium (B96628) phenolate (B1203915), providing detailed information about its molecular structure through the analysis of ¹H, ¹³C, and ³¹P nuclei. mdpi.com The spectrum of the ion pair is a composite of the signals from the methyltriphenylphosphonium cation and the phenolate anion.
The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the three phenyl groups and the methyl group attached to the phosphorus atom. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.5-8.0 ppm). rsc.org The methyl protons exhibit a characteristic doublet due to coupling with the ³¹P nucleus (²JP-H), appearing further downfield than a typical methyl group due to the electron-withdrawing effect of the phosphonium (B103445) center. chemicalbook.com For the phenolate anion, the proton signals are shifted upfield relative to phenol (B47542) due to the increased electron density on the aromatic ring from the negative charge on the oxygen. researchgate.netdocbrown.info
In the ¹³C NMR spectrum, distinct signals are observed for the methyl carbon, the aromatic carbons of the phenyl groups on the cation, and the carbons of the phenolate anion. The carbon directly bonded to the phosphorus atom (C-ipso) shows a large coupling constant (¹JP-C). The carbon of the phenolate anion bonded to oxygen (C-O) is significantly shielded. rsc.org
The ³¹P NMR spectrum provides a definitive signature for the phosphonium cation, typically showing a single resonance. The chemical shift is highly characteristic of tetravalent phosphorus compounds. For instance, the ³¹P chemical shift for the closely related methyltriphenylphosphonium bromide is observed around δ 22-23 ppm. rsc.orgspectrabase.com
| Nucleus | Assignment (Cation) | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | -CH₃ | ~3.3 | ²JP-H ≈ 13.3 |
| ¹H | -C₆H₅ (aromatic) | 7.6 - 7.9 | - |
| ¹³C | -CH₃ | ~12 | ¹JP-C ≈ 56 |
| ¹³C | -C₆H₅ (ipso) | ~118 | ¹JP-C ≈ 88 |
| ¹³C | -C₆H₅ (ortho, meta, para) | 130 - 135 | JP-C ≈ 3-12 |
| ³¹P | P⁺ | ~22.0 | - |
Note: Data is based on analogous phosphonium salts like methyltriphenylphosphonium bromide and general principles of NMR spectroscopy. Actual values for the phenolate salt may vary slightly. rsc.orgchemicalbook.com
While methyltriphenylphosphonium phenolate is a stable salt, its corresponding ylide, methylenetriphenylphosphorane (B3051586) (formed by deprotonation), is a cornerstone of Wittig chemistry. NMR spectroscopy, particularly at low temperatures, is a powerful tool for monitoring the progression of the Wittig reaction and identifying key intermediates. chemrxiv.org
When the ylide reacts with an aldehyde or ketone, the initial adduct formed is a zwitterionic species known as a betaine (B1666868). This intermediate is characterized by a new P-C bond and a C-O bond, leading to distinct changes in the ³¹P and ¹³C NMR spectra. For example, the phosphorus chemical shift moves significantly upfield upon betaine formation. researchgate.net
The betaine can then undergo ring-closure to form a four-membered heterocyclic intermediate called an oxaphosphetane. chemrxiv.org This pentavalent phosphorus species has a highly characteristic upfield ³¹P chemical shift, often in the range of -60 to -80 ppm, making it readily distinguishable from the starting ylide and the final triphenylphosphine (B44618) oxide byproduct. rsc.org By acquiring NMR spectra at various time points or temperatures during a reaction, a detailed mechanistic picture can be constructed, observing the appearance and disappearance of signals corresponding to the starting materials, intermediates, and final products. researchgate.net
NMR spectroscopy is fundamental for both the initial structural confirmation and the subsequent purity assessment of synthesized this compound. bbhegdecollege.com Structural elucidation is achieved by analyzing the chemical shifts, signal integrations, and coupling patterns in the ¹H, ¹³C, and ³¹P spectra, which together provide a complete picture of the molecule's connectivity. rsc.orgyoutube.com The presence of the doublet for the methyl group in the ¹H spectrum and the characteristic multiplets for the phenyl groups, combined with the signals for the phenolate anion, confirms the identity of the ionic compound.
Quantitative NMR (qNMR) is an inherently accurate method for determining the purity of a substance. purity-iq.com By adding a certified internal standard of known purity and concentration to the NMR sample, the purity of the this compound can be calculated directly. nih.gov The comparison of the integral of a specific, well-resolved resonance from the analyte (e.g., the methyl doublet of the cation) to the integral of a resonance from the standard allows for a precise molar quantitation. bwise.kryoutube.com This method is absolute and does not require a calibration curve, providing a high degree of accuracy for purity assessment.
Deuterium (B1214612) exchange studies using NMR are primarily employed to identify labile protons, such as those in hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. mdpi.com In the context of synthesizing this compound, this technique is highly relevant for confirming the starting material, phenol.
When a small amount of deuterium oxide (D₂O) is added to an NMR sample of phenol dissolved in a solvent like CDCl₃, the labile phenolic hydroxyl proton rapidly exchanges with deuterium. This exchange leads to the disappearance of the -OH signal from the ¹H NMR spectrum, providing unequivocal proof of its identity. docbrown.info For the final product, this compound, there are no labile protons on the phenolate anion itself. Therefore, deuterium exchange would not result in any significant spectral changes for the anion, confirming the successful deprotonation of the phenol to form the phenolate.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons, such as free radicals or certain metal complexes. wikipedia.orglibretexts.org
In its ground state, this compound is a diamagnetic salt, meaning all its electrons are paired. Therefore, the compound itself is EPR-silent and does not produce a signal. However, EPR spectroscopy is an invaluable tool for investigating potential reaction mechanisms that involve single-electron transfer (SET) pathways, which would generate paramagnetic radical intermediates. wiley-vch.de For example, the oxidation of the phenolate anion could produce a neutral phenoxyl radical. Such a radical would have a distinct EPR spectrum, and its detection would provide direct evidence for an oxidative reaction pathway. researchgate.net Similarly, if the phosphonium salt were involved in a reaction generating a radical cation, EPR could be used for its detection and characterization. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to both the cation and the anion. chemicalbook.com
The methyltriphenylphosphonium cation contributes several distinct bands:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching (from the methyl group): Found just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
P-Phenyl (P-C) stretching: A strong, sharp band often observed near 1440 cm⁻¹.
C-H bending vibrations: Found in the fingerprint region.
The phenolate anion is primarily identified by a strong C-O stretching vibration, which is typically observed in the 1250-1300 cm⁻¹ range. The absence of a broad O-H stretching band (which would be present in phenol around 3200-3600 cm⁻¹) confirms the formation of the deprotonated phenolate. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | -C₆H₅ | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₃ | 3000 - 2850 |
| Aromatic C=C Stretch | -C₆H₅ | 1600 - 1450 |
| P-C (Phenyl) Stretch | P⁺-C₆H₅ | ~1440 |
| C-O (Phenolate) Stretch | Ar-O⁻ | 1300 - 1250 |
| P-C (Methyl) Stretch | P⁺-CH₃ | ~900 |
Note: Frequencies are approximate and based on data from analogous compounds and functional group correlation tables. chemicalbook.comspectrabase.com
X-ray Diffraction Analysis for Solid-State Structure Determination
An XRD analysis would reveal the geometry of the methyltriphenylphosphonium cation, which is expected to be a distorted tetrahedron around the central phosphorus atom. researchgate.net The three P-C(phenyl) bonds and the one P-C(methyl) bond would have distinct lengths. The analysis also details the conformation of the phenyl rings relative to each other.
Crucially, the analysis would show the relative positions of the cations and the phenolate anions within the crystal lattice, revealing any significant intermolecular interactions such as C-H···π or ion-pairing forces that dictate the solid-state supramolecular structure. mdpi.com
| Parameter | Description | Typical Value (from related structures) |
|---|---|---|
| Crystal System | The symmetry system of the unit cell | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal | e.g., P2₁/n, Pbca |
| P-C(phenyl) Bond Length | Distance between phosphorus and phenyl carbon | ~1.80 Å |
| P-C(methyl) Bond Length | Distance between phosphorus and methyl carbon | ~1.78 Å |
| C-P-C Bond Angle | Angle between carbon, phosphorus, and carbon atoms | 107 - 112° |
Note: Data presented is illustrative and based on published crystal structures of salts containing the methyltriphenylphosphonium cation, such as [MePh₃P]⁺[Br(C₆F₅)Au]⁻. researchgate.netrsc.org
Electrochemical Techniques (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry (CV). This method provides insights into the redox properties of the compound, particularly the phenolate moiety. In a typical CV experiment, the potential is swept linearly with time between two set values, and the resulting current is measured.
Studies on various phenolic compounds have shown that the oxidation can be irreversible, often due to follow-up chemical reactions of the initially formed species. researchgate.netnih.gov The electrochemical process can also be affected by the adsorption of the compound or its oxidation products onto the electrode surface, leading to electrode fouling. researchgate.net The specific characteristics of the cyclic voltammogram of this compound, such as the peak potential and peak current, would provide valuable information about its electronic properties and reactivity.
| Electrochemical Event | Expected Potential Range (vs. reference electrode) | Description |
| Oxidation of Phenolate | Dependent on solvent and electrode material | The phenolate anion is oxidized to a phenoxyl radical. This is typically an irreversible process. |
| Reduction of Methyltriphenylphosphonium Cation | Generally at highly negative potentials | The phosphonium cation is electrochemically stable and its reduction occurs at potentials outside the typical range for organic analysis. |
Note: The exact potential values are highly dependent on the experimental conditions, including the solvent system, electrolyte, and working electrode material.
Mass Spectrometry (e.g., ESI-Mass Spectroscopy)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and can be analyzed by the mass spectrometer.
For this compound, one would expect the mass spectrum to show a prominent peak corresponding to the intact methyltriphenylphosphonium cation and another for the phenolate anion, depending on the polarity of the analysis. The exact mass of the methyltriphenylphosphonium cation ([C₁₉H₁₈P]⁺) is a known value. nih.gov
The fragmentation pattern in mass spectrometry provides further structural information. The fragmentation of the methyltriphenylphosphonium cation is expected to be minimal under soft ionization conditions like ESI. The phenolate anion, if subjected to fragmentation, would likely lose neutral molecules such as carbon monoxide. The mass fragmentation of phenols often involves the formation of a benzyne (B1209423) intermediate after the loss of CO.
The expected m/z values for the primary ions of this compound in an ESI-MS analysis are presented in the table below.
| Ion | Formula | Expected m/z (Monoisotopic Mass) | Ion Type |
| Methyltriphenylphosphonium | [C₁₉H₁₈P]⁺ | 277.1141 | Cation |
| Phenolate | [C₆H₅O]⁻ | 93.0346 | Anion |
Note: The observed m/z values in an experimental spectrum may vary slightly due to instrumental calibration and resolution.
Future Research Trajectories and Emerging Applications
Development of Novel Functionalized Methyltriphenylphosphonium (B96628) Phenolate (B1203915) Derivatives with Tunable Properties
The development of new derivatives of methyltriphenylphosphonium phenolate through strategic functionalization is a primary area of future research. The goal is to create a library of these compounds with properties that can be finely tuned for specific applications. This involves introducing various substituents onto either the phenyl rings of the phosphonium (B103445) cation or the phenolate anion. For instance, the synthesis of derivatives of natural allylpolyalkoxybenzenes conjugated to triphenylphosphonium (TPP) cations has been explored to investigate the role of different structural components on their activity. acs.orgnih.gov Synthetic protocols have been developed to introduce linkers of varying lengths and functionalities, such as ether, ester, or amide groups, between a polyalkoxybenzene moiety and the TPP cation. acs.orgnih.gov
A series of phosphonium salts with a sterically hindered t-Bu₃P⁺(CH₂COOEt)X⁻ cation (where X = Cl, BF₄, N(SO₂CF₃)₂) has also been prepared, demonstrating the feasibility of modifying the steric and electronic environment around the phosphorus atom. tandfonline.com Furthermore, a practical, metal-free method for synthesizing a diverse range of thiophosphonium salts by coupling thiols and aldehydes with triphenylphosphine (B44618) and triflic acid highlights the potential for creating sulfur-containing analogs. nih.gov These examples underscore the broad scope for generating novel this compound derivatives with tailored characteristics.
A critical aspect of developing new derivatives is establishing clear structure-reactivity and structure-property relationships. Understanding how modifications to the molecular structure influence the compound's behavior is essential for rational design. For example, in phosphonium salts used as stabilizers for palladium nanoparticles, the length of the alkyl chain on the phosphonium cation has been shown to influence the size of the nanoparticles and, consequently, their catalytic activity in Suzuki cross-coupling reactions. mdpi.com Similarly, the introduction of electron-withdrawing or electron-donating groups on the phenolate ring can be expected to modulate the nucleophilicity and Brønsted basicity of the anion, thereby affecting its catalytic performance. organic-chemistry.orgresearchgate.net
Studies on phosphonium phenolate zwitterions derived from the reaction of (diphenylphosphino)phenol with oxiranes have provided insights into their bonding and thermal stability. bohrium.comchemrxiv.org Spectroscopic and crystallographic analysis revealed an ylidic character in the phosphonium phenolate unit, and decomposition studies showed high thermal stability under ambient conditions. bohrium.comchemrxiv.org Future research will likely involve systematic studies that correlate substituent effects with catalytic efficacy, solubility, thermal stability, and other key properties, as illustrated in the table below.
Table 1: Investigated Structural Modifications and Their Potential Effects on Properties
| Structural Modification | Component Modified | Potential Effect on Properties | Relevant Application Area |
| Alkyl chain length variation | Phosphonium Cation | Solubility, Nanoparticle stabilization | Catalysis, Materials Science |
| Steric hindrance at P-center | Phosphonium Cation | Catalytic activity, Stability | Catalysis |
| Functional groups on phenyl rings | Phosphonium Cation / Phenolate Anion | Electronic properties, Reactivity, Solubility | Catalysis, Green Chemistry |
| Anion functionalization | Phenolate Anion | Nucleophilicity, Basicity, Catalytic activity | Catalysis, Organic Synthesis |
Expanding Catalytic Applications in Complex and Green Chemical Transformations
While phosphonium salts have been used in various catalytic processes, a significant future direction is their application in more complex and environmentally benign chemical transformations. Their tunable nature makes them promising candidates for catalysts in reactions that require high selectivity and efficiency under mild conditions. researchgate.net For example, bifunctional phosphonium salts bearing a phenolic substructure have been shown to be effective catalysts for the synthesis of cyclic carbonates from epoxides and CO₂ at room temperature and low CO₂ pressure. researchgate.net
The use of phosphonium salts as phase-transfer catalysts is another area ripe for expansion. researchgate.net Their ability to facilitate reactions between reactants in different phases can be exploited for a wide range of organic syntheses, contributing to greener chemical processes by potentially reducing the need for organic solvents. rsc.org Research into catalytic Wittig reactions, where the phosphine (B1218219) oxide byproduct is recycled, represents a key strategy for improving the atom economy and sustainability of this important reaction. rsc.org Future work will likely focus on designing this compound-based catalysts for cascade reactions, multicomponent reactions, and the activation of challenging C-O bonds, contributing to more efficient and sustainable synthetic routes. iu.eduresearchgate.net
Advanced Deep Eutectic Solvent Formulations and Their Role in Sustainable Chemistry
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. ijbsac.orgresearchgate.net They are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) or phosphonium salt, with a hydrogen bond donor (HBD), such as a phenol (B47542), carboxylic acid, or alcohol. researchgate.netresearchgate.net The resulting mixture has a significantly lower melting point than its individual components.
Future research will explore the formulation of novel DESs based on this compound. In such a system, the phenolate anion could potentially act as the HBA, or the entire salt could be combined with other HBDs. The physicochemical properties of DESs, such as viscosity, density, and refractive index, are influenced by the nature of the HBA and HBD and the interactions between them. researchgate.net For instance, studies on DESs formed from choline (B1196258) chloride and various phenolic compounds have shown that the electronic effects of substituents on the phenol ring play a crucial role in the strength of the hydrogen bond interactions and the resulting physical properties of the DES. researchgate.net The development of phosphonium phenolate-based DESs could lead to new, non-aqueous media for processes like the efficient separation of phenols from oils, thereby avoiding the generation of contaminated wastewater. rsc.org
Table 2: Potential Components for this compound-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Potential Application |
| This compound | Ethylene (B1197577) Glycol, Glycerol | Green reaction medium, CO₂ capture |
| Choline Chloride | Substituted Phenols | Extraction, Separation processes |
| Methyltriphenylphosphonium Bromide | Phenol, p-Cresol | Synthesis, Catalysis |
Integration of Advanced Computational Methods for Predictive Chemistry and Material Design
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new molecules and materials. In the context of this compound and its derivatives, computational chemistry can provide deep insights into structure-property relationships that are difficult to probe experimentally. For example, machine learning and deep learning models are being developed to predict the properties and activities of chemical compounds. nih.gov A recent study demonstrated the feasibility of using a neural network to recognize the molecular structures of quaternary phosphonium salts from their visual appearance in microscopy images, opening up new avenues for material characterization. nih.gov
In silico models have also been successfully used to predict the antibacterial and antioxidant activity of phosphonium ionic liquids, with the predictions being subsequently confirmed by experimental studies. nih.gov Future research will likely involve the use of density functional theory (DFT) and other computational techniques to:
Model the transition states of reactions catalyzed by this compound to elucidate reaction mechanisms.
Predict the physicochemical properties of novel derivatives and DES formulations.
Screen virtual libraries of functionalized derivatives to identify promising candidates for specific applications before their synthesis.
Design new materials with tailored electronic and optical properties based on phosphonium phenolate scaffolds.
Exploration of New Reactivities and Transformational Pathways
Beyond established applications, there is a vast potential for discovering new reactivities and transformational pathways involving this compound. The compound's constituent parts—a phosphonium cation and a phenolate anion—can participate in a variety of chemical reactions. The phosphonium moiety is a precursor to phosphorus ylides, which are key reagents in the Wittig reaction for alkene synthesis. rsc.orglibretexts.orgudel.edunumberanalytics.com The reactivity of the ylide, and thus the stereoselectivity of the Wittig reaction, can be influenced by the substituents on the phosphorus atom and the nature of the base used for its generation. udel.edu A notable development is the use of methyltriphenylphosphonium methylcarbonate (B8334205) as an "all-in-one" Wittig reagent that does not require an external base. researchgate.net
The phenolate anion is a potent nucleophile and can participate in various C-O and C-C bond-forming reactions. The reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and aminophenols leads to the formation of vinyltriphenylphosphonium salts, which can undergo further intramolecular reactions to produce heterocyclic compounds. researchgate.net Furthermore, phosphonium phenolate zwitterions have been synthesized and their decomposition pathways studied, revealing a thermal decomposition to phosphine oxide and a secondary alcohol. bohrium.comchemrxiv.org Future research in this area could uncover novel synthetic methodologies, such as photocatalytic processes for the synthesis of quaternary phosphonium salts, and expand the synthetic utility of this compound as a versatile reagent and catalyst. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyltriphenylphosphonium phenolate, and how can its purity be verified?
- Methodological Answer : The compound can be synthesized via acidic treatment of ortho-metallated Pd(II) precursors derived from N-phosphonio-substituted imidazolium salts, as demonstrated in phosphonium ylide pincer complexes . Purity verification requires NMR (¹H/³¹P) to confirm ligand coordination, IR spectroscopy to analyze donor-acceptor interactions (e.g., nCO/nCN stretches), and elemental analysis for stoichiometric validation. Safety protocols, including PPE and waste management, should align with guidelines for phosphonium salts .
Q. Which spectroscopic and computational techniques are effective for characterizing this compound’s electronic structure?
- Methodological Answer :
- Spectroscopy : ³¹P NMR identifies phosphonium coordination environments, while IR spectroscopy (e.g., 1900–2100 cm⁻¹ regions) probes ylide-metal bonding .
- Computational : Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) optimizes molecular geometry, while Natural Bond Orbital (NBO) analysis quantifies charge transfer between phenolate and phosphonium moieties .
Q. How does solvent choice impact the stability of this compound in catalytic applications?
- Methodological Answer : Use the SMD solvation model to predict solvation free energies in solvents like acetonitrile or DMSO. The model integrates bulk electrostatic contributions (via Poisson equation solvers) and surface tension terms for cavity-dispersion effects . Experimental validation involves monitoring decomposition rates via UV-Vis or HPLC under inert atmospheres.
Advanced Research Questions
Q. What mechanistic role does the phenolate group play in modulating the donor strength of this compound in palladium-catalyzed allylation?
- Methodological Answer : Comparative studies of Pd(II) pincer complexes show phenolate donors exhibit weaker electron-donating capacity than phosphonium ylides. Electrochemical analysis (cyclic voltammetry) quantifies ligand effects on Pd redox potentials, while IR spectroscopy of CO adducts correlates nCO stretches with donor strength . Catalytic efficiency in allylation reactions can be optimized by balancing phenolate’s Lewis basicity with steric effects.
Q. How can discrepancies between computational predictions and experimental redox potentials for this compound be resolved?
- Methodological Answer :
- Theory : Employ ensemble-averaged vertical ionization energies (VIEs) using hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks. Account for solvent polarization effects perturbatively, as errors increase for charged species like phenolate .
- Experiment : Measure redox potentials via potentiometry in rigorously degassed solvents, and compare with computed ΔG values using linear response approximation (LRA) . Adjust basis sets (e.g., adding diffuse functions) to improve agreement .
Q. What strategies address contradictory toxicity data for phosphonium-based compounds in academic research?
- Methodological Answer : Conduct supplemental literature searches using HPV Chemical Challenge Program guidelines to prioritize high-quality studies . For in vivo data, apply OECD test guidelines (e.g., 90-day oral toxicity studies) with dose-response modeling . For computational predictions, use class-based extrapolation (e.g., organophosphate analogs) while noting limitations in bioavailability assumptions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to isolate the catalytic contribution of this compound in multi-component systems?
- Methodological Answer :
- Control Experiments : Synthesize ligand-free Pd precursors and phosphonium-free analogs to decouple ligand effects.
- Kinetic Profiling : Use stopped-flow techniques to monitor intermediate formation (e.g., Pd-allyl complexes) under pseudo-first-order conditions.
- Computational Modeling : Compare turnover frequencies (TOFs) with DFT-calculated activation barriers for rate-determining steps .
Q. What criteria validate the use of this compound in green chemistry applications?
- Methodological Answer : Apply the FINER framework:
- Feasibility : Assess synthetic scalability and solvent recyclability (e.g., water/organic biphasic systems).
- Novelty : Benchmark catalytic performance against existing phosphine or NHC ligands.
- Ethical/Environmental : Screen for persistent metabolites using EPA CompTox Dashboard tools and prioritize biodegradable solvents .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
